molecular formula C9H15NO B8730504 (1-(Prop-2-yn-1-yl)piperidin-4-yl)methanol

(1-(Prop-2-yn-1-yl)piperidin-4-yl)methanol

Cat. No.: B8730504
M. Wt: 153.22 g/mol
InChI Key: VCERCHZMFVTHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(Prop-2-yn-1-yl)piperidin-4-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Prop-2-yn-1-yl)piperidin-4-yl)methanol typically involves the reaction of piperidine with propargyl bromide under basic conditions, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for efficiency and yield. This might include continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

(1-(Prop-2-yn-1-yl)piperidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of (1-Propargylpiperidin-4-yl)methanone.

    Reduction: Formation of (1-Propylpiperidin-4-yl)methanol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(Prop-2-yn-1-yl)piperidin-4-yl)methanol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The propargyl group could also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure for many derivatives.

    Propargyl Alcohol: Shares the propargyl group.

    4-Piperidinol: Similar structure with a hydroxyl group on the piperidine ring.

Uniqueness

(1-(Prop-2-yn-1-yl)piperidin-4-yl)methanol is unique due to the combination of the piperidine ring, propargyl group, and hydroxyl group, which can confer specific reactivity and biological activity not found in other similar compounds.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(1-prop-2-ynylpiperidin-4-yl)methanol

InChI

InChI=1S/C9H15NO/c1-2-5-10-6-3-9(8-11)4-7-10/h1,9,11H,3-8H2

InChI Key

VCERCHZMFVTHBV-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCC(CC1)CO

Origin of Product

United States

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